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An In-depth Guide to the Structure, Function, and Regulation of the Small Nuclear
Ribonucleoprotein Polypeptide B (SNRPB)

This guide provides a comprehensive comparative analysis of SNRPB orthologs, offering
valuable insights for researchers, scientists, and drug development professionals. SNRPB is a
core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.
Its evolutionarily conserved nature and critical role in gene expression make it a key protein of
interest in various biological processes and disease states, including developmental disorders
and cancer.

Ortholog Sequence and Structural Comparison

The Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a highly conserved protein
across diverse eukaryotic species, reflecting its fundamental role in pre-mRNA splicing. The
protein consists of two main isoforms, SmB' and SmB, which arise from alternative splicing.
Evolutionary studies suggest that the SmB' isoform is the ancestral form in vertebrates.[1][2]

The following table summarizes the amino acid sequence identity and similarity of SNRPB
orthologs from various model organisms compared to the human SNRPB protein (UniProt:
P14678).
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. %
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. Common UniProt NCBI Similarity

Species Length VS.

Name ID Gene ID VS.

(AA) Human
Human

Homo
_ Human P14678 6628 240 100% 100%
sapiens
Mus

Mouse P62315 20600 232 95.8% 97.5%
musculus
Gallus )

Chicken P62317 396443 240 92.5% 95.8%
gallus
Danio rerio  Zebrafish Q6PFT1 393717 234 87.2% 93.6%
Drosophila
melanogas  Fruit Fly P48028 35327 217 68.2% 82.5%
ter
Caenorhab
ditis Nematode Q21769 174955 215 55.3% 72.1%
elegans
Saccharom

Baker's
yces P40021 853361 218 45.4% 63.8%
o Yeast
cerevisiae

Data generated using NCBI BLAST pairwise alignment tool.

The three-dimensional structure of SNRPB has been determined and is available in the Protein
Data Bank (PDB). For instance, the structure of human SNRPB in complex with other
spliceosomal proteins can be found under PDB IDs such as 1D3B and 3CW1.[3] These
structures reveal a conserved Sm domain, which is characteristic of the Sm family of proteins
and is crucial for their assembly into the spliceosomal SnRNPs.

Expression Analysis of SNRPB Orthologs

SNRPB is ubiquitously expressed in most tissues, consistent with its essential role in the
splicing of a vast number of genes.[3] However, expression levels can vary between tissues
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and developmental stages. In humans, higher expression is observed in tissues with high rates
of cell division and metabolic activity.

Quantitative Expression Data:

TissuelCell Type Human (RNA - TPM) Mouse (RNA - TPM)
Brain 55.3 48.9
Heart 42.1 35.7
Kidney 68.4 59.2
Liver 75.9 65.1
Lung 60.2 52.8
Testis 85.6 78.3

TPM (Transcripts Per Million) data obtained from The Human Protein Atlas and the Mouse
ENCODE project. The data is representative and may vary between specific studies and
datasets.

Notably, SNRPB expression is frequently upregulated in various human cancers, including
glioblastoma, hepatocellular carcinoma, and non-small cell lung cancer.[3][4][5][6] This
increased expression is often associated with tumor progression and poor prognosis,
highlighting SNRPB as a potential therapeutic target.[5][6]

Functional Conservation and Disease Relevance

The primary function of SNRPB as a core component of the U1, U2, U4, U5, and U7 small
nuclear ribonucleoproteins (SnRNPS) is highly conserved across eukaryotes.[7][8] These
snRNPs are the building blocks of the spliceosome, which catalyzes the removal of introns
from pre-mRNA.[8]

Mutations in SNRPB that disrupt its autoregulatory splicing mechanism lead to a rare genetic
disorder known as Cerebrocostomandibular Syndrome (CCMS).[4][9] This syndrome is
characterized by severe craniofacial and rib cage abnormalities.[9]
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In the context of cancer, SNRPB's role extends beyond general splicing. It has been shown to
be involved in specific signaling pathways that promote tumorigenesis.

Key Signaling Pathways Involving SNRPB

SNRPB is implicated in critical cellular signaling pathways, notably the p53 and c-Myc
pathways, which are central to cell cycle control and proliferation.
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Caption: SNRPB's role in the c-Myc and p53 signaling pathways.

Studies have demonstrated that the transcription factor c-Myc can upregulate the expression of
SNRPB.[5] In turn, elevated SNRPB levels can inhibit the expression of the tumor suppressor
p53, thereby promoting cell cycle progression and contributing to tumorigenesis.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study
SNRPB.

Quantitative Real-Time PCR (qRT-PCR) for SNRPB
Expression Analysis

This protocol is adapted from a study on SNRPB expression.[4]
1. RNA Extraction and cDNA Synthesis:
o Extract total RNA from cells or tissues using a suitable RNA isolation kit.

o Synthesize cDNA from 1-2 ug of total RNA using a reverse transcription kit with oligo(dT)
primers according to the manufacturer's instructions.

2. gRT-PCR Reaction:

e Prepare the reaction mixture in a total volume of 20 pL:

[e]

10 pL 2x SYBR Green Master Mix

o

1 pL of 10 uM forward primer

[¢]

1 pL of 10 uM reverse primer

o

1 pL of diluted cDNA

[e]

7 pL of nuclease-free water

¢ Human SNRPB Primers:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


http://spliceosomedb.ucsc.edu/proteins/11768
https://pmc.ncbi.nlm.nih.gov/articles/PMC9579862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3918474/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Forward: 5-AGCCACAGAGGCTATTGAGG-3'

o Reverse: 5'-TCTCCACATTGCCAAACAGC-3

» Reference Gene (e.g., GAPDH) Primers:
o Forward: 5-GAAGGTGAAGGTCGGAGTCA-3'
o Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
3. Thermal Cycling Conditions:
« Initial denaturation: 95°C for 10 minutes.
e 40 cycles of:
o Denaturation: 95°C for 15 seconds.
o Annealing and Extension: 60°C for 1 minute.
e Melt curve analysis to confirm product specificity.
4. Data Analysis:

o Calculate the relative expression of SNRPB using the AACt method, normalized to the
reference gene.

Western Blotting for SNRPB Protein Detection

1. Protein Extraction and Quantification:

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

Load 20-30 pg of protein per lane on a 12% SDS-polyacrylamide gel.
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e Separate proteins by electrophoresis.
o Transfer proteins to a PVDF membrane.
3. Immunoblotting:

e Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20
(TBST) for 1 hour at room temperature.

 Incubate with a primary antibody against SNRPB (e.g., rabbit polyclonal) at a 1:1000 -
1:3000 dilution in blocking buffer overnight at 4°C.[11][12]

o Wash the membrane three times with TBST.

 Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a 1:5000
- 1:10000 dilution in blocking buffer for 1 hour at room temperature.[11][12]

¢ \Wash the membrane three times with TBST.
4. Detection:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

RNA-Sequencing (RNA-Seq) Workflow for Alternative
Splicing Analysis

This workflow provides a general outline for investigating the impact of SNRPB on alternative
splicing.
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RNA-Seq Workflow for Alternative Splicing Analysis
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Caption: A typical workflow for analyzing alternative splicing using RNA-Seq.
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1. Experimental Design: Design experiments with appropriate controls (e.g., SNRPB
knockdown or knockout vs. wild-type). 2. RNA Extraction: Isolate high-quality total RNA. 3.
Library Preparation: Construct RNA-Seq libraries, typically involving rRNA depletion, RNA
fragmentation, reverse transcription to cDNA, and adapter ligation. 4. Sequencing: Perform
deep sequencing using a high-throughput platform. 5. Quality Control: Assess the quality of the
raw sequencing reads. 6. Alignment: Align the reads to a reference genome using a splice-
aware aligner. 7. Alternative Splicing Analysis: Use specialized bioinformatics tools to identify
and quantify differential alternative splicing events between experimental conditions. 8.
Validation: Validate key alternative splicing events using targeted methods like RT-PCR or gRT-
PCR.

This guide provides a foundational understanding of SNRPB and its orthologs, offering valuable
data and protocols to facilitate further research and drug discovery efforts targeting this
essential spliceosomal protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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